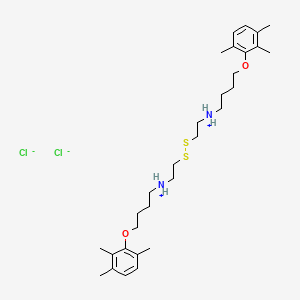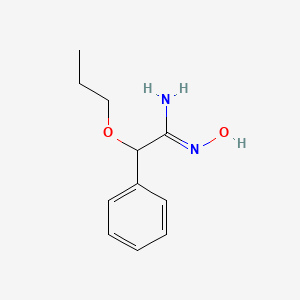![molecular formula C8H16N2O2 B13732475 (2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[222]octane is a bicyclic organic compound featuring two methoxy groups and a diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diazabicyclo[2.2.2]octane as a starting material, which undergoes methoxylation to introduce the methoxy groups at the 2 and 3 positions. The reaction conditions often include the use of methanol as a solvent and a suitable catalyst to facilitate the methoxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and molecular recognition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1,4-Diazabicyclo[2.2.2]octane-2,3-dithiol: A similar compound with dithiol groups instead of methoxy groups.
2,4-Diaminopyrimidine: Another bicyclic compound with different functional groups.
Uniqueness
(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane is unique due to its specific methoxy substitutions, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2R,3R)-2,3-dimethoxy-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H16N2O2/c1-11-7-8(12-2)10-5-3-9(7)4-6-10/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
UKCJSJHYUKIVFU-HTQZYQBOSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](N2CCN1CC2)OC |
Canonical SMILES |
COC1C(N2CCN1CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732409.png)
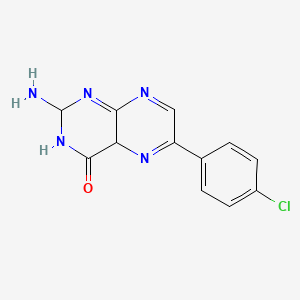
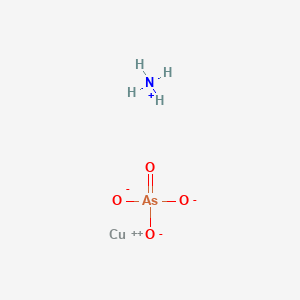

![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)
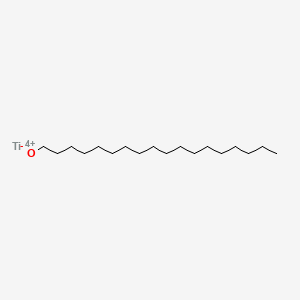
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)
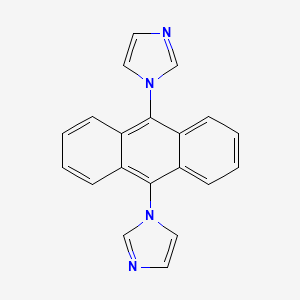
![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)

